Cas no 1195945-57-3 (5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid)

5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis and medicinal chemistry research. The bromo substituent enhances reactivity for further functionalization, while the Fmoc group provides orthogonal protection for amine functionality, enabling selective deprotection under mild basic conditions. The indene scaffold offers structural rigidity, which can be advantageous in designing conformationally constrained peptides or small-molecule inhibitors. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-based protocols. Its well-defined reactivity profile makes it a useful intermediate for constructing complex molecular architectures in drug discovery and chemical biology applications.
5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid structure
1195945-57-3 structure
Product Name:5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
CAS No:1195945-57-3
MF:C25H20BrNO4
MW:478.334606170654
CID:6317222
PubChem ID:165341101
Update Time:2025-11-07

5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
    • 1195945-57-3
    • 5-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
    • EN300-6512716
    • DTXSID501120834
    • Inchi: 1S/C25H20BrNO4/c26-17-10-9-15-12-25(23(28)29,13-16(15)11-17)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22H,12-14H2,(H,27,30)(H,28,29)
    • InChI Key: LQQMXALTEDUNMD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CC(C(=O)O)(C2)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 477.05757g/mol
  • Monoisotopic Mass: 477.05757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 75.6Ų

5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid Pricemore >>

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5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid Related Literature

Additional information on 5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid

5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 1195945-57-3): Structural Insights and Contemporary Applications

The compound 5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 1195945-57-3) represents a structurally complex organic molecule with significant relevance in modern chemical synthesis and pharmaceutical research. Its unique architecture combines a brominated indene scaffold, a fluorenylmethoxy carbonyl (Fmoc) protective group, and a carboxylic acid moiety, making it a versatile intermediate for advanced functionalization. The indene core, characterized by its fused benzene and cyclopentene rings, is widely recognized for its role in bioactive molecules and materials science due to its aromatic stability and reactivity.

The bromine substituent at the C5 position introduces electrophilic character to the molecule, enabling site-specific nucleophilic substitutions or cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings. This feature is particularly valuable in medicinal chemistry for introducing diverse pharmacophores to modulate biological activity. The presence of the Fmoc-amino group further underscores the compound’s utility as a protected amino acid derivative. The fluorenylmethoxy carbonyl (Fmoc) group is a staple in solid-phase peptide synthesis (SPPS), offering orthogonal deprotection under mild basic conditions while preserving sensitive functional groups.

Recent studies highlight the growing interest in indene-based frameworks for their applications in optoelectronic materials and enzyme inhibition. For instance, brominated indenes have been explored as precursors to π-conjugated polymers with tunable bandgaps for organic photovoltaics. Additionally, the carboxylic acid functionality in this compound can be activated for amidation reactions, enabling conjugation with biomolecules or incorporation into peptidomimetic structures. This dual reactivity profile positions the compound as a strategic building block for multidisciplinary research.

Synthetic methodologies for this compound typically involve sequential protection of amino groups using Fmoc chemistry followed by bromination of the indene ring system. The dihydroindene structure suggests partial saturation of the ring system, which may influence its conformational flexibility and reactivity compared to fully aromatic indenes. Computational studies published in *Organic Letters* (2023) have demonstrated that such partially saturated systems exhibit enhanced solubility and reduced aggregation tendencies, critical factors for drug delivery applications.

In the context of pharmaceutical development, molecules bearing both bromine and Fmoc moieties are increasingly being evaluated as lead compounds for enzyme inhibition assays. The bromine atom can act as an electrophilic warhead to form covalent bonds with nucleophilic residues in target proteins, while the Fmoc group provides steric bulk to modulate binding affinity. A 2024 review in *ACS Medicinal Chemistry Letters* emphasized that such hybrid structures are being actively pursued for their potential against kinases and proteases involved in cancer progression.

From an analytical perspective, characterization of this compound requires advanced techniques such as high-resolution mass spectrometry (HRMS) to distinguish between isomeric brominated derivatives and nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry at both the indene ring and amino protection sites. The carboxylic acid functionality also necessitates careful pH control during purification steps to prevent unwanted side reactions or decomposition.

Looking ahead, ongoing research into fluorene-derived protecting groups suggests potential improvements in deprotection efficiency through photochemical methods or enzymatic catalysts. These advancements could further streamline synthetic pathways involving compounds like CAS No. 1195945-57-3 while minimizing environmental impact through greener chemistry practices.

In summary, 5-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 1195945-57-3) exemplifies the convergence of structural complexity and functional versatility required for cutting-edge chemical innovation. Its role as both a synthetic intermediate and a platform for molecular engineering continues to expand across disciplines ranging from drug discovery to materials science.

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